molecular formula C8H6I2O2 B11950531 2,5-Diiodo-4-methylbenzoic acid

2,5-Diiodo-4-methylbenzoic acid

Cat. No.: B11950531
M. Wt: 387.94 g/mol
InChI Key: JZRQVDCRZBNYHP-UHFFFAOYSA-N
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Description

2,5-Diiodo-4-methylbenzoic acid is an organic compound with the molecular formula C8H6I2O2. It is a derivative of benzoic acid, where two iodine atoms are substituted at the 2nd and 5th positions, and a methyl group is substituted at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diiodo-4-methylbenzoic acid typically involves the iodination of 4-methylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions often include a solvent like acetic acid and a temperature range of 50-80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

2,5-Diiodo-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, benzoates, and complex aromatic compounds.

Scientific Research Applications

2,5-Diiodo-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2,5-Diiodo-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The iodine atoms play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diiodo-4-methylbenzoic acid is unique due to the specific positioning of the iodine atoms and the methyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H6I2O2

Molecular Weight

387.94 g/mol

IUPAC Name

2,5-diiodo-4-methylbenzoic acid

InChI

InChI=1S/C8H6I2O2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12)

InChI Key

JZRQVDCRZBNYHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1I)C(=O)O)I

Origin of Product

United States

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